Octadeca-6,9,12-trienoic acid
描述
属性
Key on ui mechanism of action |
Once gamolenic acid (GLA) is absorbed and converted to dihomo-gamolenic acid (DGLA), circulating DGLA fatty acids are converted to several lipid mediators with predominantly anti-inflammatory properties, such as prostaglandin-E1 (PGE1) and 15-HETrE. The anti-inflammatory effects of DGLA are attributed to both the anti-inflammatory properties of DGLA-derived metabolites and the ability of DGLA and its products to compete with arachidonic acid (AA) in the synthesis of pro-inflammatory potent eicosanoid products, such as prostaglandins, thromboxane and leukotrienes. Both PGE1 and 15-HETrE are known to suppress inflammation, promote vasodilation, lower blood pressure, inhibit smooth muscle cell proliferation, inhibit platelet aggregation, and exert anti-neoplastic activities. PGE1 is a potent vasodilator that binds to surface receptors on smooth muscle cells, increasing intracellular cAMP. PGE1 is binds to G protein coupled surface PGE (EP) receptors and prostacyclin (IP) receptors as a natural ligand. GLA is proposed to enhance calcium absorption, reduce excretion and increase calcium deposition in bone. It is proposed that GLA may suppress tumor growth _in vivo_ by increasing the expression of E-cadherin, a cell-to-cell adhesion molecule that acts as a suppressor of metastasis. Another possible mechanism of tumour suppression is that GLA also reduces tumor-endothelium adhesion, which is a key factor in the establishment of distant metastases, partly by improving gap junction communication within the endothelium. By targeting the inflammatory process involved in the pathogenesis of diabetic nephropathy, GLA inhibits the expression of inflammatory mediators that tend be elevated in diabetes, intracellular adhesion molecule-1 (ICAM-1) and monocyte chemoattractant protein-1 (MCP-1), thereby attenuates the recruitment and infiltration of monocytes or macrophages. |
|---|---|
CAS 编号 |
506-26-3 |
分子式 |
C18H30O2 |
分子量 |
278.4 g/mol |
IUPAC 名称 |
octadeca-6,9,12-trienoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,12-13H,2-5,8,11,14-17H2,1H3,(H,19,20) |
InChI 键 |
VZCCETWTMQHEPK-UHFFFAOYSA-N |
手性 SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)O |
规范 SMILES |
CCCCCC=CCC=CCC=CCCCCC(=O)O |
外观 |
Solid powder |
其他CAS编号 |
506-26-3 |
物理描述 |
Liquid |
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Acid, gamma-Linolenic Acid, Gamolenic gamma Linolenic Acid gamma Linolenic Acid, Ammonium Salt gamma Linolenic Acid, Cerium Salt gamma Linolenic Acid, Indium Salt gamma Linolenic Acid, Lithium Salt gamma Linolenic Acid, Potassium Salt gamma Linolenic Acid, Sodium Salt gamma Linolenic Acid, Zinc Salt gamma-Linolenic Acid gamma-Linolenic Acid, Ammonium Salt gamma-Linolenic Acid, Cerium Salt gamma-Linolenic Acid, Indium Salt gamma-Linolenic Acid, Lithium Salt gamma-Linolenic Acid, Potassium Salt gamma-Linolenic Acid, Sodium Salt gamma-Linolenic Acid, Zinc Salt Gamolenic Acid |
产品来源 |
United States |
准备方法
合成路线和反应条件
γ-亚麻酸可以通过亚油酸的脱饱和合成。 该过程涉及 delta-6-脱饱和酶,该酶在亚油酸羧基末端第六个碳处引入双键 . 反应条件通常包括氧气的存在以及促进脱饱和过程的特定辅因子。
工业生产方法
工业上,γ-亚麻酸是从植物种子油中提取的,例如月见草油、琉璃苣油和黑醋栗籽油。 提取过程包括冷榨种子以获得油,然后进行纯化步骤以分离γ-亚麻酸 . 基因修饰技术也已被用于在红花油中生产高产γ-亚麻酸 .
化学反应分析
反应类型
γ-亚麻酸会发生各种化学反应,包括:
氧化: γ-亚麻酸可以被氧化形成氢过氧化物和其他氧化产物。
还原: 它可以被还原形成饱和脂肪酸。
酯化: γ-亚麻酸可以与醇反应形成酯。
常见试剂和条件
氧化: 常见的氧化剂包括氧气和过氧化物。
还原: 使用钯或镍等催化剂存在下的氢气。
酯化: 使用硫酸等酸催化剂或酶来促进反应。
主要产品
氧化: 氢过氧化物和其他氧化衍生物。
还原: 饱和脂肪酸。
酯化: 脂肪酸酯。
科学研究应用
Anti-Inflammatory Effects
GLA has been extensively studied for its anti-inflammatory properties. It is particularly beneficial in conditions characterized by chronic inflammation, such as:
- Rheumatoid Arthritis : A clinical trial involving 56 patients with active rheumatoid arthritis demonstrated that treatment with 2.8 grams of GLA per day over six months resulted in significant reductions in disease activity and inflammation markers .
- Atopic Dermatitis : Research indicates that increased plasma levels of GLA correlate with improved clinical outcomes in patients undergoing treatment for atopic dermatitis .
- Acne : A study found that supplementation with GLA significantly reduced inflammatory acne lesions over ten weeks, highlighting its potential as an adjunct therapy for acne management .
Neuropathic Pain Relief
Preliminary studies suggest that GLA may alleviate symptoms of diabetic neuropathy. It is believed to enhance the conversion to DGLA, which plays a role in reducing nerve pain and inflammation associated with this condition .
Radiation Protection
Recent research indicates that GLA may protect cells from radiation-induced damage. In vitro studies showed that GLA could reduce cytogenetic damage and modify gene expression related to inflammation following exposure to ionizing radiation . In vivo studies further supported these findings, demonstrating protective effects in animal models exposed to lethal doses of radiation.
Skin Health
GLA's anti-inflammatory properties extend to dermatological applications. It has been incorporated into various skincare formulations aimed at reducing skin irritation and promoting moisture retention. For instance, products containing GLA have been shown to significantly reduce wrinkle depth and improve skin hydration within a month of use .
Case Studies
作用机制
γ-亚麻酸通过转化为二同型 γ-亚麻酸发挥作用,后者是抗炎前列腺素(如前列腺素 E1)的前体 . 这些前列腺素在减轻炎症和调节免疫反应中起着至关重要的作用。 分子靶标包括参与炎症途径的酶,例如环氧合酶和脂氧合酶 .
相似化合物的比较
GLA shares structural and metabolic similarities with other PUFAs but exhibits distinct biochemical roles and therapeutic outcomes. Below is a comparative analysis:
Structural and Metabolic Differences
| Compound | Structure | Metabolic Pathway | Key Enzymes Involved |
|---|---|---|---|
| GLA (C18:3(n-6)) | 18 carbons, 3 double bonds (6,9,12) | LA → GLA (Δ6-desaturase) → DGLA (elongase) → AA (Δ5-desaturase) | Δ6-desaturase, elongase |
| LA (C18:2(n-6)) | 18 carbons, 2 double bonds (9,12) | Precursor for GLA; no direct eicosanoid role | Δ6-desaturase |
| ALA (C18:3(n-3)) | 18 carbons, 3 double bonds (9,12,15) | Converted to EPA (C20:5(n-3)) and DHA (C22:6(n-3)) | Δ6-desaturase, elongase |
| DGLA (C20:3(n-6)) | 20 carbons, 3 double bonds (8,11,14) | Derived from GLA; precursor for anti-inflammatory PGE1 | Δ5-desaturase |
| AA (C20:4(n-6)) | 20 carbons, 4 double bonds (5,8,11,14) | Pro-inflammatory eicosanoids (PGE2, leukotrienes) | Cyclooxygenase, lipoxygenase |
Key Notes:
- GLA bypasses the rate-limiting Δ6-desaturase step required for LA conversion, making it a critical intermediate in n-6 PUFA metabolism .
- Unlike AA, DGLA (derived from GLA) produces anti-inflammatory prostaglandin E1 (PGE1), which inhibits pro-inflammatory AA metabolites .
Functional and Therapeutic Differences
Key Findings :
- Anticancer Effects: GLA induces apoptosis in glioma and lung carcinoma cells, whereas AA promotes tumor progression via pro-inflammatory pathways .
- Diabetes Management : GLA and AA prevent alloxan-induced diabetes in animal models by restoring antioxidant status, while LA and DGLA show weaker effects .
- Anti-Inflammatory Action : DGLA-derived PGE1 counteracts AA-derived PGE2, highlighting GLA’s unique role in resolving inflammation .
Clinical Efficacy Data
生物活性
Gamma-Linolenic Acid (GLA), an omega-6 fatty acid, is primarily found in various plant oils, such as evening primrose oil, borage oil, and black currant seed oil. It has garnered attention due to its potential therapeutic effects on various health conditions, particularly inflammation-related diseases, cancer, and skin disorders. This article explores the biological activities of GLA, supported by clinical studies and research findings.
GLA is metabolized in the body to dihomo-gamma-linolenic acid (DGLA), which is further converted to prostaglandins and other eicosanoids that play crucial roles in inflammatory responses. The anti-inflammatory properties of GLA are attributed to its ability to modulate the production of these eicosanoids, thereby influencing immune responses and cellular functions.
2.1 Rheumatoid Arthritis
A significant body of research has focused on GLA's efficacy in treating rheumatoid arthritis (RA). A randomized controlled trial involving 56 patients demonstrated that GLA supplementation (2.8 g/day) led to substantial reductions in disease activity over six months compared to a placebo group. Notably, 14 out of 22 patients in the GLA group exhibited meaningful improvement in at least four clinical measures, while only four out of 19 in the placebo group showed similar progress .
| Measure | GLA Group (n=22) | Placebo Group (n=19) |
|---|---|---|
| Meaningful Improvement (%) | 63.6% | 21.1% |
| Swollen Joint Count Reduction | Significant | Not Significant |
| Tender Joint Count Reduction | Significant | Not Significant |
2.2 Atopic Dermatitis
GLA has also been investigated as an adjuvant therapy for atopic dermatitis (AD). In a study of 70 AD patients receiving systemic treatment, those supplemented with GLA showed statistically significant improvements in patient-reported outcomes compared to non-GLA groups . The Atopic Dermatitis Control Tool (ADCT) scores improved significantly for the control and immunomodulatory groups receiving GLA.
3. Cancer Research
Research indicates that GLA may have selective cytotoxic effects on cancer cells. A study demonstrated that GLA treatment reduced Her-2/neu protein levels in breast and ovarian cancer cell lines, suggesting its potential role in cancer therapy by inhibiting tumor growth and metastasis . Additionally, GLA supplementation has been associated with enhanced sensitivity of cancer cells to chemotherapy agents.
4. Effects on Skin Health
In dermatological applications, GLA has shown promise in treating inflammatory skin conditions such as acne. A clinical trial indicated that patients supplementing with GLA experienced a significant reduction in inflammatory acne lesions compared to control groups .
5. Protective Effects Against Radiation
Recent studies suggest that GLA may protect against ionizing radiation by modulating inflammation and oxidative stress responses. In vivo studies demonstrated that GLA supplementation could mitigate radiation-induced cytogenetic damage and enhance cell viability under stress conditions .
常见问题
Q. What is the chemical structure and biosynthesis pathway of gamma-Linolenic acid (GLA)?
GLA (C₁₈H₃₀O₂, CAS 506-26-3) is an omega-6 polyunsaturated fatty acid with three cis double bonds at positions 6, 9, and 12. It is synthesized from linoleic acid (LA; 18:2n-6) via Δ6-desaturase (D6D), a rate-limiting enzyme in the n-6 pathway. Experimental validation of this pathway often involves isotopic tracing in cell cultures or animal models to monitor LA-to-GLA conversion .
Q. What are the primary dietary and endogenous sources of GLA relevant to experimental models?
GLA is obtained from botanical oils (e.g., borage, evening primrose) and human milk. In vitro studies frequently use purified GLA dissolved in dimethyl sulfoxide (DMSO) or ethanol, with concentrations standardized via gas chromatography-mass spectrometry (GC-MS). Endogenous production is assessed by measuring D6D activity in liver or adipose tissue samples .
Q. How is GLA stability maintained in laboratory settings?
GLA is sensitive to oxidation; storage at -20°C under argon is recommended. Handling protocols include using antioxidant stabilizers (e.g., BHT) and avoiding prolonged exposure to light or high temperatures. Purity (>97%) is verified via HPLC prior to experiments .
Advanced Research Questions
Q. How do researchers model the anti-inflammatory effects of GLA in vitro and in vivo?
- In vitro: Hepatocellular carcinoma cell lines (e.g., HepG2) are treated with GLA to assess NFκB and AP-1 inactivation via luciferase reporter assays. ROS generation is quantified using fluorescent probes (e.g., DCFH-DA) .
- In vivo: Murine models of colitis or arthritis are fed GLA-enriched diets. Inflammatory markers (e.g., TNF-α, IL-6) are measured via ELISA, and tissue samples are analyzed for leukotriene/prostaglandin profiles using LC-MS .
Q. What methodological approaches are used to assess GLA's impact on oxidative stress pathways?
- Lipid peroxidation is measured via thiobarbituric acid reactive substances (TBARS) assay in cell lysates.
- Antioxidant enzyme activity (e.g., superoxide dismutase, catalase) is quantified spectrophotometrically.
- Transcriptional regulation of heme oxygenase-1 (HO-1) is evaluated using qPCR and chromatin immunoprecipitation (ChIP) for Nrf2 binding .
Q. How can contradictory findings in GLA's efficacy across clinical studies be reconciled?
Discrepancies in outcomes (e.g., anti-inflammatory vs. pro-inflammatory effects) often arise from:
- Dosage variability: Threshold effects exist; suboptimal doses may fail to activate PPARγ or resolve inflammation.
- Population heterogeneity: Genetic polymorphisms in FADS2 (encoding D6D) alter endogenous GLA synthesis.
- Experimental design: Blinding, placebo controls, and standardized biomarkers (e.g., plasma DGLA:AA ratio) improve reproducibility .
Q. What are the key considerations for designing dose-response studies with GLA?
- Range: 10–100 μM in vitro; 0.1–2% of total dietary fat in vivo.
- Duration: Acute (24–72 hr) for signaling studies; chronic (4–12 weeks) for metabolic effects.
- Controls: Include LA and DGLA to differentiate GLA-specific effects .
Data Analysis & Safety
Q. What statistical methods are appropriate for analyzing GLA's dose-dependent effects?
Nonlinear regression (e.g., log-dose vs. response) identifies EC₅₀ values. Multiplicity adjustments (e.g., Bonferroni) are critical in omics studies to reduce false positives. Meta-analyses of clinical trials should account for publication bias via funnel plots .
Q. What safety protocols are essential for handling GLA in laboratory settings?
- PPE: Nitrile gloves, safety goggles, and lab coats to prevent skin/eye irritation (GHS Category 2).
- Ventilation: Use fume hoods when weighing powdered forms to avoid inhalation (GHS H335).
- Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
